

Thiophene-3,4-dicarboxylic acid CAS number 4282-29-5

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Compound of Interest

Compound Name: Thiophene-3,4-dicarboxylic acid

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Thiophene-3,4-dicarboxylic Acid: A Technical Guide

CAS Number: 4282-29-5

Abstract

This technical guide provides a comprehensive overview of **Thiophene-3,4-dicarboxylic acid** (CAS 4282-29-5), a pivotal heterocyclic compound in modern chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and key applications of **Thiophene-3,4-dicarboxylic acid**, with a focus on its role as a versatile building block. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and chemical relationships.

Introduction

Thiophene-3,4-dicarboxylic acid is a five-membered heterocyclic compound containing a sulfur atom, with carboxylic acid functional groups at the 3 and 4 positions.[1] This specific substitution pattern imparts unique chemical reactivity and makes it a valuable precursor in the synthesis of a wide range of organic materials, including pharmaceuticals, polymers, and metal-organic frameworks (MOFs).[2][3] Its electron-rich thiophene ring and the presence of



two carboxylic acid groups allow for diverse chemical modifications, making it a subject of significant interest in both academic and industrial research.[1][4]

Physicochemical Properties

Thiophene-3,4-dicarboxylic acid is a yellow to beige-pinkish or light brown crystalline solid at room temperature.[5][6] It exhibits poor solubility in water but is soluble in alcohol-based organic solvents.[4] Due to strong intermolecular forces, it has a relatively high melting and boiling point.[4]

Table 1: Physical and Chemical Properties of Thiophene-3,4-dicarboxylic acid

Property	Value	Reference	
CAS Number	4282-29-5	[7]	
Molecular Formula	C ₆ H ₄ O ₄ S	[7]	
Molecular Weight	172.16 g/mol	[7]	
Appearance	Yellow to beige-pinkish or light brown crystalline solid	[5][6]	
Melting Point	227-231 °C	[4]	
Boiling Point (estimate)	272.46 °C	[4]	
Density (estimate)	1.473 g/cm³	[4]	
Solubility	Poor in water, good in alcohol- based organic solvents	[4]	
IUPAC Name	thiophene-3,4-dicarboxylic acid	[7]	
InChI	InChI=1S/C6H4O4S/c7-5(8)3- 1-11-2-4(3)6(9)10/h1-2H, [7] (H,7,8)(H,9,10)		
InChIKey	ZWWLLYJRPKYTDF- UHFFFAOYSA-N	[7]	
SMILES	C1=C(C(=CS1)C(=O)O)C(=O) O	[7]	



Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Thiophene-3,4-dicarboxylic acid**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure of the compound. While detailed peak assignments were not readily available in the searched literature, typical chemical shifts for protons and carbons on a substituted thiophene ring can be predicted. The two protons on the thiophene ring are expected to appear in the aromatic region of the ¹H NMR spectrum, and their coupling would provide information about their relative positions. The ¹³C NMR spectrum would show signals for the two equivalent carboxylic acid carbons, as well as for the four carbons of the thiophene ring.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Thiophene-3,4-dicarboxylic acid** is characterized by the presence of key functional groups.

Table 2: Characteristic IR Absorption Bands for Thiophene-3,4-dicarboxylic acid



Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3300-2500	Broad	O-H stretch of the carboxylic acid (hydrogen-bonded)	[8]
1760-1690	Strong	C=O stretch of the carboxylic acid	[8]
1600-1400	Medium	C=C stretching vibrations of the thiophene ring	[9]
1320-1210	Medium	C-O stretch of the carboxylic acid	[8]
950-910	Medium	O-H bend of the carboxylic acid	[8]
832-710	Medium	C-H out-of-plane bending of the thiophene ring	[9]
~700	Medium	C-S stretch of the thiophene ring	[9]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z 172. Common fragmentation patterns for dicarboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and carbon dioxide (M-44).[10][11]

Synthesis Protocols

Several methods for the synthesis of **Thiophene-3,4-dicarboxylic acid** have been reported. The most common and effective method is the hydrolysis of Thiophene-3,4-dicarbonitrile.

Synthesis via Hydrolysis of Thiophene-3,4-dicarbonitrile



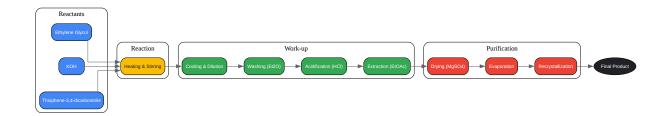
This method involves the conversion of the nitrile groups of Thiophene-3,4-dicarbonitrile to carboxylic acid groups through basic hydrolysis followed by acidification.[1][4][6]

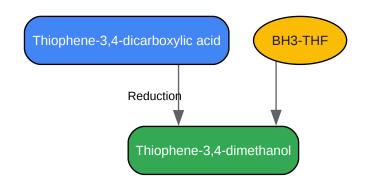
Experimental Protocol:

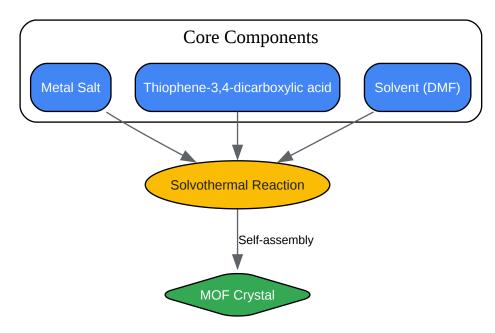
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).[4][6]
- Reaction: Heat the mixture under stirring overnight.[4][6]
- Work-up:
 - Cool the solution and pour it into distilled water.[4][6]
 - Wash the aqueous solution with diethyl ether to remove any unreacted starting material and organic byproducts.[4][6]
 - Acidify the aqueous layer with saturated hydrochloric acid.[4][6]
 - Extract the organic product with ethyl acetate.[4][6]
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and evaporate the solvent.[4][6]
 - Recrystallize the crude product from distilled water to obtain pure Thiophene-3,4-dicarboxylic acid.[4][6]

Expected Yield: Approximately 15.2 g (88%).[4][6]









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